Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane
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Overview
Description
Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane is an organic compound that belongs to the family of bicyclic bridged compounds. It is characterized by a unique structure that includes a bicyclo[1.1.1]pentane core attached to a phenylsulfane group.
Mechanism of Action
Target of Action
The compound belongs to the class of bicyclo[111]pentane (BCP) derivatives, which have been extensively investigated for their applications in materials science and drug discovery .
Mode of Action
Bcp derivatives are known to add three-dimensional character and saturation to compounds, which can increase the solubility, potency, and metabolic stability of lead compounds .
Biochemical Pathways
Bcp derivatives have been used in various applications, including as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .
Pharmacokinetics
Bcp derivatives have been found to increase or equal the solubility, potency, and metabolic stability of lead compounds .
Biochemical Analysis
Biochemical Properties
It is known that the bicyclo[1.1.1]pentane core can mimic the para-substituted phenyl ring in biologically active compounds . This suggests that Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane may interact with various enzymes, proteins, and other biomolecules in a manner similar to phenyl-based compounds .
Cellular Effects
Given its structural similarity to phenyl-based compounds, it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Another approach involves the direct reaction of bicyclo[1.1.1]pentane derivatives with phenylsulfane reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This method allows for scalable production and efficient synthesis of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the sulfane form.
Substitution: The phenylsulfane group can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a precursor for various derivatives.
[1.1.1]Propellane: A highly strained molecule used in the synthesis of bicyclo[1.1.1]pentane derivatives.
Cubane: Another rigid small ring hydrocarbon with unique substituent exit vectors.
Uniqueness
Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane is unique due to its combination of the bicyclo[1.1.1]pentane core and the phenylsulfane group, which provides distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
1-phenylsulfanylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12S/c1-2-4-10(5-3-1)12-11-6-9(7-11)8-11/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWEHWIGICNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98585-81-0 |
Source
|
Record name | Bicyclo[1.1.1]pentan-1-yl(phenyl)sulphane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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